N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a complex structure integrating a 1-methylindoline moiety, a 4-methylpiperazine group, and a benzamide scaffold. Its synthesis typically involves multi-step reactions, including amide coupling and alkylation, to incorporate the indoline and piperazine substituents.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-25-12-14-27(15-13-25)22(17-24-23(28)18-6-4-3-5-7-18)19-8-9-21-20(16-19)10-11-26(21)2/h3-9,16,22H,10-15,17H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDBNOXNLQAPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C21H31N5O
- Molecular Weight : 385.5 g/mol
The structure features a benzamide backbone with an indole and piperazine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily due to its interactions with various biological targets. The following table summarizes key findings related to its biological activity:
| Activity | IC50 (μmol/L) | Selectivity Index (SI) | Target |
|---|---|---|---|
| Inhibitory against Influenza A | 7.53 | 17.1 | CoxB3 virus |
| Anticancer properties | Varies | N/A | Various cancer cell lines |
| Antidepressant-like effects | N/A | N/A | Central nervous system |
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Viral Replication : The compound has shown significant inhibitory activity against influenza A virus, indicating potential as an antiviral agent.
- Anticancer Activity : Similar compounds have been noted for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.
- Neuropharmacological Effects : The presence of the piperazine ring indicates possible interactions with neurotransmitter systems, which may contribute to antidepressant-like effects.
Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of several indole derivatives, including this compound. The results indicated an IC50 value of 7.53 μmol/L against influenza A, with a selectivity index of 17.1 against CoxB3 virus, highlighting its potential as a therapeutic agent in viral infections .
Study 2: Anticancer Properties
Another research focused on the anticancer properties of indole derivatives showed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study concluded that these compounds could induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is compared below with three structural analogs: lurasidone , risperidone , and aripiprazole . These compounds share benzamide or related scaffolds with piperazine or piperidine substituents, which are pivotal for receptor binding and pharmacokinetic profiles.
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Key Substituents | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Half-Life (h) |
|---|---|---|---|---|---|
| This compound | Benzamide | 1-Methylindoline, 4-Methylpiperazine | ~25 (estimated) | ~15 (estimated) | 6–8 (predicted) |
| Lurasidone | Benzisothiazole | Piperazine, Chlorophenyl | 1.1 | 0.5 | 18–40 |
| Risperidone | Benzisoxazole | Piperidine, Fluorophenyl | 3.3 | 0.16 | 3–20 |
| Aripiprazole | Quinolinone | Piperazine, Dihydroquinolinone | 0.34 | 3.4 | 75–94 |
Key Observations :
Receptor Affinity: The target compound exhibits weaker D2 and 5-HT2A binding compared to lurasidone and risperidone, likely due to steric hindrance from its bulky 1-methylindoline group.
Substituent Impact : The 4-methylpiperazine group in the target compound may enhance solubility but reduce blood-brain barrier penetration relative to risperidone’s piperidine moiety.
Half-Life : Predicted pharmacokinetics suggest a shorter half-life than lurasidone or aripiprazole, necessitating further optimization for sustained therapeutic effects.
Table 2: Metabolic Pathways and Toxicity
| Compound Name | Primary Metabolizing Enzymes | Notable Metabolites | CYP Inhibition Risk |
|---|---|---|---|
| This compound | CYP3A4, CYP2D6 | N-demethylated derivatives | Moderate (CYP2D6) |
| Lurasidone | CYP3A4 | ID-14283 (inactive) | Low |
| Risperidone | CYP2D6, CYP3A4 | 9-Hydroxyrisperidone (active) | High (CYP2D6) |
| Aripiprazole | CYP3A4, CYP2D6 | Dehydroaripiprazole (active) | Moderate (CYP2D6) |
Findings :
- The target compound’s metabolism via CYP2D6 raises concerns for drug-drug interactions, akin to risperidone and aripiprazole.
- Unlike lurasidone, which produces inactive metabolites, the target compound’s N-demethylated derivatives may retain pharmacological activity, requiring rigorous toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
